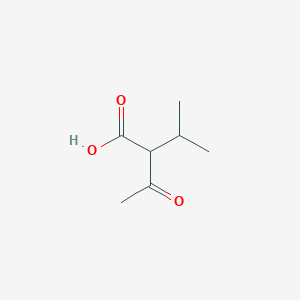

2-Acetyl-3-methylbutanoic acid

Description

2-Acetyl-3-methylbutanoic acid (IUPAC: 2-methyl-3-oxobutanoic acid) is a branched-chain keto acid with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol . It is also known by synonyms such as 2-Methylacetoacetic acid and 2-Acetylpropionic acid . Structurally, it features a ketone group at the C3 position and a methyl group at C2 within a butanoic acid backbone (COOH-CH(CH₃)-CO-CH₃). This compound is of interest in metabolic studies, as it is linked to disorders of branched-chain amino acid catabolism, particularly acetoacetyl-CoA thiolase deficiency, where its excretion increases .

Properties

CAS No. |

59144-21-7 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-acetyl-3-methylbutanoic acid |

InChI |

InChI=1S/C7H12O3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3,(H,9,10) |

InChI Key |

HWAGUHCTQULPHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the acetoacetic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The process includes steps such as deprotonation to form an enolate, nucleophilic substitution (S_N2) with an alkyl halide, acidic ester hydrolysis, decarboxylation, and tautomerization .

Industrial Production Methods

Industrial production of 2-Acetyl-3-methylbutanoic acid often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions under appropriate conditions:

a. Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) converts the acid to its corresponding acid chloride. This proceeds via a two-step mechanism:

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by chloride ions forms a tetrahedral intermediate, followed by elimination of SO₂ or HPO₃ .

| Reaction Conditions | Product | Key Catalyst/Reagent |

|---|---|---|

| Anhydrous, 25–60°C | 2-Acetyl-3-methylbutanoyl chloride | SOCl₂ or PCl₃ |

b. Esterification

Alcohols react with the acid in acidic media (e.g., H₂SO₄) to form esters via Fischer esterification:

-

Protonation of the carbonyl.

-

Nucleophilic attack by the alcohol.

| Alcohol | Ester Product | Reaction Time |

|---|---|---|

| Ethanol | Ethyl 2-acetyl-3-methylbutanoate | 3–6 hours (reflux) |

Thermal Decomposition Pathways

The acetyl group influences pyrolysis behavior. At elevated temperatures (>400°C), competing pathways emerge:

-

Decarboxylation : Loss of CO₂ to form 3-methylbutan-2-one.

-

Radical Formation : Homolytic cleavage of C–C bonds generates acetyl and alkyl radicals, which may further react with O₂ (e.g., forming peroxy radicals) .

| Temperature Range | Dominant Pathway | Observed Products |

|---|---|---|

| 400–600°C | Decarboxylation | 3-methylbutan-2-one, CO₂ |

| >600°C | Radical decomposition | CH₃C(O)OO- , CH₂CO + HO₂ |

Oxidation Reactions

The compound participates in oxidation processes, particularly at the α-carbon adjacent to the carbonyl:

-

Peroxy Radical Formation : Reaction with O₂ forms a peroxy radical (R–OO- ), which isomerizes or decomposes via β-scission .

-

Hydroperoxide Intermediates : Hydrogen abstraction leads to hydroperoxides, which eliminate HO₂ or OH radicals under thermal stress .

| Oxidizing Agent | Products | Activation Energy (kcal/mol) |

|---|---|---|

| O₂ (low temp) | CH₃C(O)OO- (peroxy radical) | 26.42 (isomerization) |

| O₂ (high temp) | CH₂CO + HO₂ | 34.58 (concerted elimination) |

Condensation Reactions

The acetyl group enables keto-enol tautomerism, facilitating aldol-like condensations in basic conditions:

-

Deprotonation at the α-carbon forms an enolate.

-

Nucleophilic attack on another carbonyl compound yields β-keto esters or related derivatives .

| Base | Electrophile | Product |

|---|---|---|

| NaOH | Aldehydes | β-keto esters |

Biological Activation

In enzymatic contexts (e.g., acyl-CoA synthetase), the acid is activated via ATP-dependent formation of an acyl-AMP intermediate. Subsequent thioesterification with coenzyme A produces acyl-CoA derivatives, critical in lipid metabolism .

| Enzyme | Cofactor | Product |

|---|---|---|

| Acyl-CoA synthetase | ATP, CoA | 2-Acetyl-3-methylbutanoyl-CoA |

Scientific Research Applications

Chemical Properties and Structure

2-Acetyl-3-methylbutanoic acid is characterized by the molecular formula and features a branched structure that contributes to its unique properties. Understanding these properties is crucial for leveraging its applications effectively.

Food Science Applications

Flavoring Agent:

2-Acetyl-3-methylbutanoic acid is recognized for its role as a flavoring agent in food products. It contributes to the aroma profile of various foods, enhancing sensory experiences. The European Food Safety Authority has evaluated its safety and efficacy as a flavoring compound, confirming that it can be safely used in animal feed at specified levels .

Table 1: Flavoring Applications of 2-Acetyl-3-methylbutanoic Acid

| Application Area | Description | Safety Level (mg/kg) |

|---|---|---|

| Animal Feed | Used as a flavoring agent in feed for livestock | 25 (cattle, salmonids) / 5 (pigs, poultry) |

| Food Products | Enhances aroma in processed foods | Varies by product |

Medicinal Chemistry Applications

Therapeutic Potential:

Research indicates that 2-Acetyl-3-methylbutanoic acid exhibits potential therapeutic properties, particularly in metabolic disorders. Its role in modulating metabolic pathways has been investigated, suggesting applications in treating conditions related to amino acid metabolism.

Case Study: Metabolic Disorders

A study involving patients with metabolic disorders highlighted the significance of branched-chain fatty acids, including 2-acetyl-3-methylbutanoic acid, in diagnosing and managing conditions like isoleucine degradation disorders. Elevated levels of this compound were associated with specific clinical manifestations, providing insights into its diagnostic potential .

Biochemical Research Applications

Biochemical Pathways:

The compound is involved in various biochemical pathways, particularly those related to fatty acid metabolism. Its enzymatic conversion processes have been studied extensively, revealing its importance in metabolic engineering and synthetic biology.

Table 2: Biochemical Pathways Involving 2-Acetyl-3-methylbutanoic Acid

| Pathway | Enzyme Involved | Role of Compound |

|---|---|---|

| Fatty Acid Metabolism | HMG CoA synthase | Precursor for energy metabolism |

| Amino Acid Catabolism | 3-Oxothiolase | Indicator for metabolic disorders |

Future Directions and Research Opportunities

The ongoing research into the applications of 2-acetyl-3-methylbutanoic acid suggests several future directions:

- Expanded Use in Functional Foods: Investigating its potential benefits as a functional ingredient could lead to new health-oriented food products.

- Therapeutic Research: Further studies are needed to explore its efficacy in treating metabolic disorders and other health conditions.

- Biotechnological Applications: Exploring its role in metabolic engineering could enhance bioproduction processes for valuable compounds.

Mechanism of Action

The mechanism by which 2-Acetyl-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. It can act as a precursor in metabolic pathways, influencing the production of other compounds. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

3-Methyl-2-oxobutanoic acid (CAS 759-05-7) is a positional isomer of 2-Acetyl-3-methylbutanoic acid, differing in the ketone group placement. While both share the molecular formula C₅H₈O₃, the ketone in 3-Methyl-2-oxobutanoic acid is at C2, and the methyl group is at C3 (COOH-C(=O)-CH(CH₃)-CH₃). This subtle structural difference impacts reactivity and metabolic pathways. For instance, 3-Methyl-2-oxobutanoic acid is a precursor in the biosynthesis of coenzyme A derivatives .

Functional Group Analogs

3-Hydroxy-2-methylbutanoic acid (CAS 473-86-9) replaces the ketone with a hydroxyl group. Its structure (COOH-CH(CH₃)-CH(OH)-CH₃) and molecular formula C₅H₁₀O₃ make it a reduced derivative. This compound is implicated in lipid metabolism and is a chiral building block in pharmaceutical synthesis .

Levulinic acid (CAS 123-76-2), often mislabeled as a synonym in , is distinct as a 4-oxopentanoic acid (CH₃-C(=O)-CH₂-CH₂-COOH). It is a platform chemical for biofuels and biodegradable plastics, highlighting divergent applications compared to 2-Acetyl-3-methylbutanoic acid .

Ester Derivatives

Methyl 2-phenylacetoacetate (CAS 16648-44-5) and Ethyl 2-phenylacetoacetate (CAS 5413-05-8) are ester analogs with phenyl and ester groups. These compounds, with molecular formulas C₁₁H₁₂O₃ and C₁₂H₁₄O₃ , respectively, are used as intermediates in synthesizing amphetamines and antimicrobial agents .

Related Carboxylic Acids

2-Methylbutanoic acid (CAS 116-53-0) lacks the ketone group, featuring a simpler structure (COOH-CH(CH₃)-CH₂-CH₃). It is used in flavoring agents and as a precursor in organic synthesis .

Biological Activity

2-Acetyl-3-methylbutanoic acid, a compound with the molecular formula CHO, is an organic acid that has garnered attention for its potential biological activities. This article explores its biochemical interactions, metabolic implications, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

2-Acetyl-3-methylbutanoic acid is characterized by a branched-chain structure, which influences its reactivity and interaction with biological systems. The presence of an acetyl group enhances its potential as a substrate in various metabolic pathways, particularly those involving fatty acids and amino acids .

Enzymatic Interactions

Preliminary research indicates that 2-acetyl-3-methylbutanoic acid may interact with enzymes involved in metabolic pathways. It has been suggested that it could act as a substrate or inhibitor within these pathways, particularly in fatty acid metabolism. Further studies are required to elucidate these interactions and their implications for metabolic health.

Case Studies

- SCEH Deficiency : Two case reports highlighted patients with short-chain enoyl-CoA hydratase (SCEH) deficiency, where abnormal metabolite levels were observed. These patients exhibited elevated levels of related compounds during urine metabolic examinations, suggesting a potential link to 2-acetyl-3-methylbutanoic acid metabolism .

- Metabolic Disorders : In a broader context, the compound has been implicated in various metabolic disorders. For example, deficiencies in enzymes responsible for metabolizing branched-chain amino acids can lead to the accumulation of metabolites like 2-acetyl-3-methylbutanoic acid, which may serve as biomarkers for diagnosing these conditions .

Research Findings

Recent studies have focused on the role of 2-acetyl-3-methylbutanoic acid in metabolic pathways. Research indicates that it may influence the degradation of isoleucine and related compounds, contributing to our understanding of organic acidurias and other metabolic disorders .

Table: Summary of Key Findings on Biological Activity

| Study Focus | Findings | Implications |

|---|---|---|

| Enzymatic Interactions | Potential substrate/inhibitor role in fatty acid metabolism | May affect metabolic health |

| SCEH Deficiency Case Studies | Elevated metabolites linked to 2-acetyl-3-methylbutanoic acid | Possible diagnostic biomarker |

| Metabolic Disorders | Implicated in branched-chain amino acid metabolism | Insight into organic acidurias |

Q & A

Q. What are the recommended methods for synthesizing 2-Acetyl-3-methylbutanoic acid with high purity?

Synthesis involves condensation reactions under anhydrous conditions due to moisture sensitivity . Key steps include:

- Use of acetylating agents (e.g., acetyl chloride) in dry tetrahydrofuran (THF).

- Temperature control (0–5°C) to minimize side reactions.

- Purification via recrystallization in non-polar solvents (hexane/ethyl acetate, 3:1 v/v) to achieve ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-Acetyl-3-methylbutanoic acid?

- NMR spectroscopy : H NMR (δ 2.2 ppm for acetyl methyl, δ 1.2 ppm for branched methyl) and C NMR (δ 207 ppm for keto carbonyl) confirm tautomerism and substituent positions .

- IR spectroscopy : Distinct peaks at ~1700 cm (keto C=O) and ~1650 cm (enol C=O) .

- Mass spectrometry : ESI-MS ([M-H] at m/z 115) validates molecular weight (116.12 g/mol) .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from polymorphic forms or residual solvents. Recommended approaches:

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points ranging 85–90°C due to enol/keto ratios) .

- X-ray Diffraction (XRD) : Resolve crystalline structure variations.

- Thermogravimetric Analysis (TGA) : Quantify moisture absorption (hygroscopicity ≤2% w/w) .

Q. What strategies optimize derivatization for structure-activity relationship studies?

- Carboxylic acid protection : Use tert-butyl esters to enable functionalization at the acetyl group .

- Thiazolidinone derivatives : Achieve 85% yield via Knoevenagel condensation (microwave-assisted, 100°C, 30 min) .

- Kinetic studies : Compare conventional (60°C, 6 hours) vs. accelerated methods (microwave, 100°C, 2 hours) .

Methodological Considerations

Q. What precautions are necessary for long-term storage in research settings?

- Store at -20°C under argon with molecular sieves (3Å) to prevent hydrolysis .

- Monitor stability via HPLC (C18 column, 0.1% TFA mobile phase) with degradation thresholds <2% over 12 months .

Q. Which chromatographic systems achieve optimal resolution for impurities?

- Reverse-phase HPLC : Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with water:acetonitrile (0.1% formic acid) gradient .

- Chiral separation : Chiralpak AD-H column with hexane/isopropanol (90:10) at 1 mL/min for enantiomeric impurities .

Data Interpretation & Advanced Analysis

Q. How to validate computational models for predicting reactivity of 2-Acetyl-3-methylbutanoic acid?

- DFT calculations : Compare experimental vs. computed C NMR shifts (RMSD <1.5 ppm) .

- QSPR models : Correlate logP (experimental: 0.89) with thiazolidinone derivative bioactivity .

Q. What experimental controls are critical in kinetic studies of its degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.